3-(Trimethylsilyl)pyridin-4-amine
Description
3-(Trimethylsilyl)pyridin-4-amine is a pyridine derivative featuring a trimethylsilyl (-Si(CH₃)₃) group at the 3-position and an amine (-NH₂) group at the 4-position of the pyridine ring. The trimethylsilyl moiety imparts unique steric and electronic properties to the molecule, enhancing lipophilicity and influencing reactivity in synthetic applications. The compound’s steric bulk may hinder nucleophilic attacks at the 3-position while facilitating selective functionalization at other sites .
Properties
CAS No. |
17379-44-1 |
|---|---|
Molecular Formula |
C8H14N2Si |
Molecular Weight |
166.299 |
IUPAC Name |
3-trimethylsilylpyridin-4-amine |
InChI |
InChI=1S/C8H14N2Si/c1-11(2,3)8-6-10-5-4-7(8)9/h4-6H,1-3H3,(H2,9,10) |
InChI Key |
YVCHOVIRVGSGLU-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=C(C=CN=C1)N |
Synonyms |
Pyridine, 4-amino-3-(trimethylsilyl)- (8CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Electronic Effects : The trimethylsilyl group is electron-donating via the +I effect of silicon, contrasting with the electron-withdrawing -CF₃ group. This difference impacts reactivity in electrophilic substitution and metal-catalyzed couplings .
- Lipophilicity : Trimethylsilyl derivatives exhibit higher logP values compared to methyl or methoxy analogs, enhancing membrane permeability in drug design .
- Steric Hindrance : The bulky -Si(CH₃)₃ group reduces reactivity at the 3-position, directing functionalization to the 2- or 4-positions .
Cross-Coupling Reactions
Trimethylsilyl groups are often employed as protective or directing groups. For example:
- Sonogashira Coupling: describes the use of (trimethylsilyl)acetylene to synthesize 3-(trimethylsilyl)psoralene derivatives, highlighting the group’s stability under palladium catalysis .
- Desilylation : The trimethylsilyl moiety in compounds like 3-(trimethylsilyl)-2-isopropylpsoralen () can be removed to generate reactive ethynyl intermediates, enabling further functionalization .
In contrast, -CF₃-substituted pyridines (e.g., 3-(Trifluoromethyl)pyridin-4-amine) are typically synthesized via halogen-exchange reactions or direct trifluoromethylation, leveraging their electron-deficient nature for nucleophilic aromatic substitution .
Stability and Reactivity
- Thermal Stability : Trimethylsilyl groups enhance thermal stability compared to labile methoxy or nitro groups, as seen in high-temperature couplings ().
- Acid Sensitivity : The -Si(CH₃)₃ group is susceptible to acidic hydrolysis, whereas -CF₃ and -CH₃ substituents remain inert under similar conditions .
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